ethyl 5-[(E)-2-ethoxycarbonylvinyl]-1H-pyrrole-2-carboxylate
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Overview
Description
ETHYL (E)-5-(3-ETHOXY-3-OXOPROP-1-EN-1-YL)-1H-PYRROLE-2-CARBOXYLATE: is a complex organic compound with a unique structure that includes a pyrrole ring substituted with an ethoxy group and an oxopropenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL (E)-5-(3-ETHOXY-3-OXOPROP-1-EN-1-YL)-1H-PYRROLE-2-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of ethyl acetoacetate with an appropriate aldehyde to form the intermediate, followed by cyclization to form the pyrrole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
ETHYL (E)-5-(3-ETHOXY-3-OXOPROP-1-EN-1-YL)-1H-PYRROLE-2-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxopropenyl group to an alcohol.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
ETHYL (E)-5-(3-ETHOXY-3-OXOPROP-1-EN-1-YL)-1H-PYRROLE-2-CARBOXYLATE has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ETHYL (E)-5-(3-ETHOXY-3-OXOPROP-1-EN-1-YL)-1H-PYRROLE-2-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy and oxopropenyl groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition or activation of specific enzymes, leading to desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- ETHYL (E)-3-(2-((E)-N’-(2-((E)-3-ETHOXY-3-OXOPROP-1-EN-1-YL)-6-FLUOROPHENYL)-4-(3-METHOXYPHENYL)PIPERAZINE-1-CARBOXIMIDAMIDO)-3-FLUOROPHENYLACRYLATE
- (E)-3-ETHOXY-3-OXOPROP-1-ENYL BORONIC ACID
Uniqueness
ETHYL (E)-5-(3-ETHOXY-3-OXOPROP-1-EN-1-YL)-1H-PYRROLE-2-CARBOXYLATE is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .
Properties
Molecular Formula |
C12H15NO4 |
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Molecular Weight |
237.25 g/mol |
IUPAC Name |
ethyl 5-[(E)-3-ethoxy-3-oxoprop-1-enyl]-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C12H15NO4/c1-3-16-11(14)8-6-9-5-7-10(13-9)12(15)17-4-2/h5-8,13H,3-4H2,1-2H3/b8-6+ |
InChI Key |
AAJYCHBLTARBTA-SOFGYWHQSA-N |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC=C(N1)C(=O)OCC |
Canonical SMILES |
CCOC(=O)C=CC1=CC=C(N1)C(=O)OCC |
Origin of Product |
United States |
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